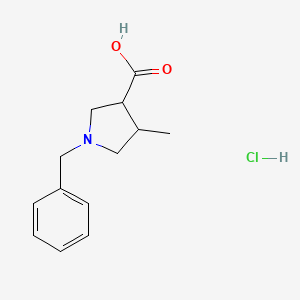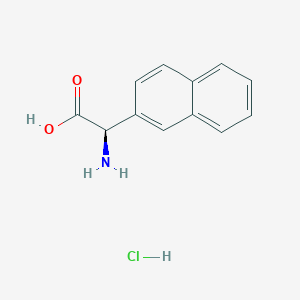![molecular formula C11H9FO4 B2723541 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid CAS No. 1171128-36-1](/img/structure/B2723541.png)
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is a chemical compound with a molecular weight of 224.19 . It is also known as (E)-3-(2-fluoro-4-(methoxycarbonyl)phenyl)acrylic acid .
Molecular Structure Analysis
The molecular structure of “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is represented by the InChI code: 1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ . This indicates that the compound contains carbon, hydrogen, fluorine, and oxygen atoms.Physical And Chemical Properties Analysis
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Aplicaciones Científicas De Investigación
Structural Investigation and Quantum Chemical Calculations
A compound closely related to the one , characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, revealed insights into the crystal structure primarily stabilized through intra- and intermolecular interactions. These interactions are crucial for understanding the stability and reactivity of similar compounds in organic synthesis and material science applications (Venkatesan et al., 2016).
Hydrogen-Bonded Chain Formation
Investigation into compounds with similar structural motifs demonstrated the formation of hydrogen-bonded chains of rings, highlighting the potential of such compounds in designing supramolecular structures and materials with specific physical properties (Yang et al., 2006).
Synthesis of Fluorinated Heterocyclic Compounds
The application in synthesizing fluorine-bearing heterocyclic compounds such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrates the compound's role in medicinal chemistry and organic synthesis. The versatility in cyclization reactions offers pathways to diverse biologically active molecules (Shi et al., 1996).
Photoalignment in Liquid Crystal Displays (LCDs)
Compounds derived from similar molecular frameworks are reported to promote excellent photoalignment of nematic liquid crystals. This application is significant in the field of materials science, especially for the development of advanced LCD technologies (Hegde et al., 2013).
Catalysis and Polymer Synthesis
Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes indicates the compound's utility in synthesizing unsaturated esters or α,ω-diesters, showcasing its importance in polymer chemistry and catalysis (Magro et al., 2010).
Safety and Hazards
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNWYAZRIVBNW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)


![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)
![4-Acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2723469.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)
